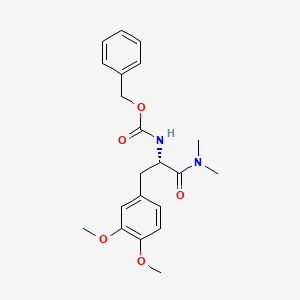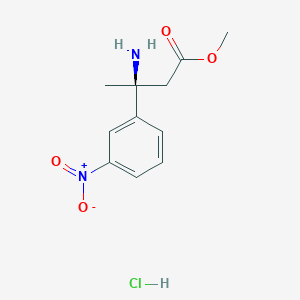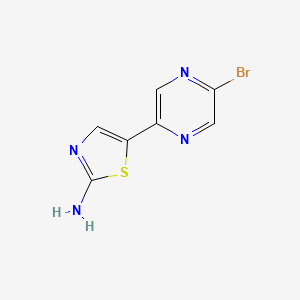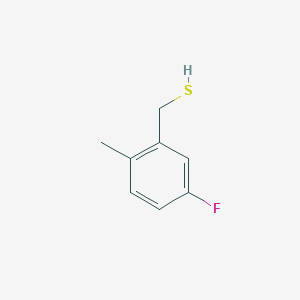
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of naphthalene, phenyl, phenanthrene, and pyrene groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This reaction is used to introduce alkyl groups into aromatic rings using a Lewis acid catalyst.
Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides.
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene can be compared with other similar compounds, such as:
- 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)anthracene
- 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)fluorene
These compounds share structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific combination of aromatic groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C46H28 |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
1-(4-naphthalen-1-ylphenyl)-8-phenanthren-9-ylpyrene |
InChI |
InChI=1S/C46H28/c1-3-11-35-29(8-1)10-7-15-36(35)30-16-18-31(19-17-30)38-24-22-32-20-21-33-23-25-41(43-27-26-42(38)45(32)46(33)43)44-28-34-9-2-4-12-37(34)39-13-5-6-14-40(39)44/h1-28H |
InChI Key |
CYWASXPTRWRSBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)C8=CC9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)




![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)



![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)

